Sulfonyl Fluoride Reactivity vs. Sulfonyl Chloride: Electrochemical and Synthetic Differentiation
Sulfonyl fluorides demonstrate significantly lower chemical reactivity than sulfonyl chlorides, as evidenced by electrochemical half-wave potentials that differ by more than 1000 mV [1]. This reduced reactivity translates into greater stability and selectivity in synthetic applications; for instance, aliphatic sulfonyl fluorides successfully reacted with amines bearing additional functionality where the corresponding chlorides failed [2].
| Evidence Dimension | Reactivity (half-wave potential) |
|---|---|
| Target Compound Data | Arylsulfonyl fluoride (class representative): more negative half-wave potential |
| Comparator Or Baseline | Arylsulfonyl chloride: more positive half-wave potential |
| Quantified Difference | >1000 mV difference |
| Conditions | Electrochemical reduction (polarography) |
Why This Matters
Higher stability and controlled reactivity make sulfonyl fluorides more suitable for selective bioconjugation and SuFEx click chemistry, reducing off-target hydrolysis and improving reaction yields in complex settings.
- [1] Horner, L., & Schmitt, R.-E. (1982). Studien zum Vorgang der Wasserstoffübertragung 61. Phosphorus and Sulfur and the Related Elements, 13(2), 189-211. View Source
- [2] Bogolubsky, A. V., Moroz, Y. S., Mykhailiuk, P. K., Pipko, S. E., Konovets, A. I., Sadkova, I. V., & Tolmachev, A. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. ACS Combinatorial Science, 16(4), 192-197. View Source
